molecular formula C9H7IO2 B11846296 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one

6-Hydroxy-4-iodo-2,3-dihydroinden-1-one

Cat. No.: B11846296
M. Wt: 274.05 g/mol
InChI Key: CYFQGBKLANSFNL-UHFFFAOYSA-N
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Description

6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C9H7IO2 It is a derivative of indanone, characterized by the presence of a hydroxy group at the 6th position and an iodine atom at the 4th position on the indanone ring

Properties

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

6-hydroxy-4-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7IO2/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4,11H,1-2H2

InChI Key

CYFQGBKLANSFNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one typically involves the iodination of 6-hydroxy-2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-iodo-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxy group to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of 6-oxo-4-iodo-2,3-dihydroinden-1-one.

    Reduction: Formation of 6-hydroxy-2,3-dihydroinden-1-one.

    Substitution: Formation of 6-hydroxy-4-substituted-2,3-dihydroinden-1-one derivatives.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Indene derivatives and iodine sources.
  • Reagents : Common reagents include iodinating agents and bases to facilitate the reaction.
  • Characterization Techniques : The compound is characterized using NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activities

Research indicates that 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one exhibits various biological activities, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: Anticancer Screening
In a study assessing the effects of this compound on cancer cells:

  • Cell Lines Tested : MCF-7 and A549.
  • Results : Prolonged exposure led to increased cytotoxicity with IC50 values indicating significant potency against these cell lines.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit key inflammatory pathways involving cyclooxygenase enzymes.

Data Table: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (µM)Reference
This compoundCOX-112.5
This compoundCOX-215.0

Potential Therapeutic Uses

Given its biological activities, this compound has potential therapeutic applications in several areas:

Cancer Therapy

Due to its cytotoxic effects on cancer cells, it may serve as a lead compound in the development of new anticancer drugs.

Anti-inflammatory Drug Development

Its ability to inhibit cyclooxygenase enzymes suggests it could be developed into anti-inflammatory medications for conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodine groups play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-2,3-dihydroinden-1-one: Lacks the hydroxy group, affecting its solubility and reactivity.

    6-Hydroxy-4-bromo-2,3-dihydroinden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is unique due to the presence of both hydroxy and iodine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Biological Activity

6-Hydroxy-4-iodo-2,3-dihydroinden-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound features a hydroxy group and an iodine atom, which contribute to its unique reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and iodine groups enhance binding affinity and specificity, potentially modulating enzyme activity or receptor signaling pathways. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with increased concentration correlating with larger zones of inhibition (Table 1) .

Compound Zone of Inhibition (mm) Microorganism
This compound15 at 1 mg/mLE. coli
20 at 2 mg/mLB. subtilis
25 at 2.5 mg/mLS. aureus

Anticancer Activity

In addition to antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis. The exact mechanism remains under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .

Study on Antimicrobial Efficacy

A cross-sectional study evaluated the antibacterial activity of several derivatives of this compound. The study found that compounds with higher iodine content generally exhibited enhanced antimicrobial properties compared to their non-iodinated analogs. This suggests that halogenation may play a crucial role in enhancing biological activity .

Anticancer Research

Another research effort focused on the synthesis of novel derivatives based on the core structure of this compound. These derivatives were screened for anticancer activity against human cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .

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